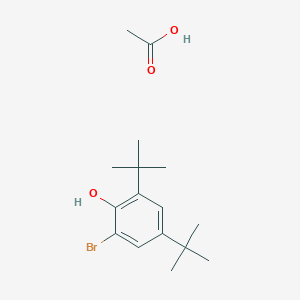
Acetic acid;2-bromo-4,6-ditert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-bromo-4,6-ditert-butylphenol is a compound that combines the properties of acetic acid and a brominated phenol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-4,6-ditert-butylphenol typically involves the bromination of 4,6-ditert-butylphenol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactors where 4,6-ditert-butylphenol is treated with bromine in the presence of a catalyst. The resulting brominated product is then esterified with acetic acid using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the final compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-bromo-4,6-ditert-butylphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Esterification: Acetic acid with acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Zinc and hydrochloric acid.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenols.
Aplicaciones Científicas De Investigación
Acetic acid;2-bromo-4,6-ditert-butylphenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of acetic acid;2-bromo-4,6-ditert-butylphenol involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles. The phenolic group can undergo oxidation to form reactive quinones, which can interact with biological molecules and exert antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Bromoacetic Acid: Similar in having a bromine atom attached to an acetic acid moiety.
2-Bromo-4,6-ditert-butylphenol: Similar in having the same phenolic structure without the acetic acid component.
Uniqueness
Acetic acid;2-bromo-4,6-ditert-butylphenol is unique due to the combination of its brominated phenol structure with an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Propiedades
Número CAS |
103151-53-7 |
|---|---|
Fórmula molecular |
C16H25BrO3 |
Peso molecular |
345.27 g/mol |
Nombre IUPAC |
acetic acid;2-bromo-4,6-ditert-butylphenol |
InChI |
InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4) |
Clave InChI |
ILVPGKDUDLWYPY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





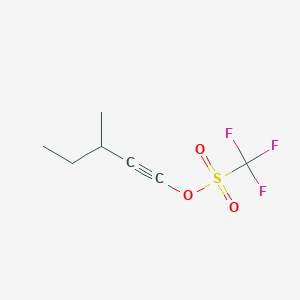
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)

![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)

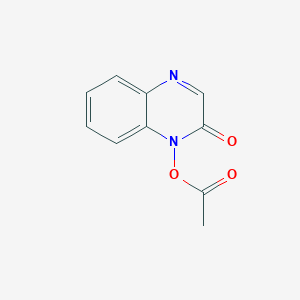
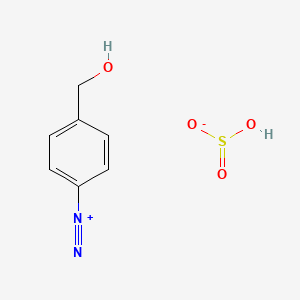
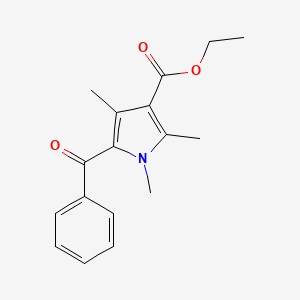

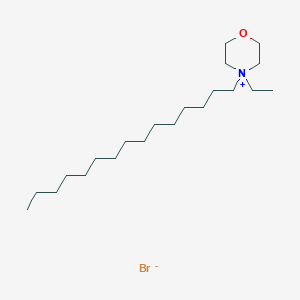
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)
